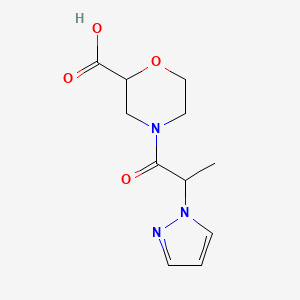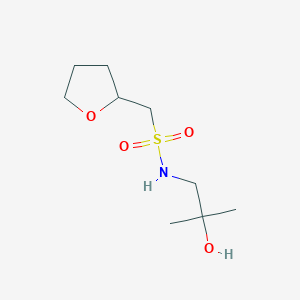![molecular formula C15H16BrNO4 B7589056 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid](/img/structure/B7589056.png)
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid, also known as BRD-9424, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of morpholine carboxylic acids and is known to exhibit potent activity against certain disease targets.
Mécanisme D'action
The mechanism of action of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid involves its ability to inhibit the activity of HDAC6. HDAC6 is known to play a critical role in the regulation of cellular processes, including gene expression, protein degradation, and cell motility. By inhibiting the activity of HDAC6, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid can alter these cellular processes and induce cell death in cancer cells. Additionally, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been shown to have several biochemical and physiological effects, including the induction of cell death in cancer cells, the inhibition of inflammation, and the promotion of neurite outgrowth. In particular, the inhibition of HDAC6 by 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to induce the accumulation of acetylated tubulin, which promotes neurite outgrowth and axon regeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid for lab experiments is its potent inhibitory activity against HDAC6, which makes it a valuable tool for studying the role of HDAC6 in disease progression. Additionally, its ability to induce cell death in cancer cells and inhibit inflammation makes it a promising candidate for drug development. However, one of the limitations of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid, including the development of more potent analogs with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid and its potential applications in the treatment of cancer, inflammation, and neurological disorders. Finally, the use of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid in combination with other drugs or therapies may enhance its efficacy and reduce the risk of drug resistance.
Méthodes De Synthèse
The synthesis of 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid involves several steps, including the reaction of 4-bromobenzaldehyde with cyclopropanecarbonyl chloride to form 4-bromocyclopropanecarbonylbenzaldehyde. This intermediate is then reacted with morpholine-2-carboxylic acid in the presence of a catalyst to yield the final product, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid.
Applications De Recherche Scientifique
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has shown promising activity against several disease targets, including cancer, inflammation, and neurological disorders. In particular, 4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid has been found to exhibit potent inhibitory activity against the enzyme histone deacetylase 6 (HDAC6), which plays a key role in cancer progression and neurodegenerative diseases.
Propriétés
IUPAC Name |
4-[1-(4-bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4/c16-11-3-1-10(2-4-11)15(5-6-15)14(20)17-7-8-21-12(9-17)13(18)19/h1-4,12H,5-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBKGNQJVDPONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Br)C(=O)N3CCOC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(4-Bromophenyl)cyclopropanecarbonyl]morpholine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7588986.png)
![2-[Methyl(1-pyridin-3-ylethyl)amino]acetic acid](/img/structure/B7588997.png)

![1-Ethyl-3-[(1-hydroxycyclohexyl)methylamino]pyrazin-2-one](/img/structure/B7589010.png)
![3-[1-Benzofuran-2-ylmethyl(ethyl)amino]-2-methylpropanoic acid](/img/structure/B7589028.png)
![4-[(E)-3-(4-methylphenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589036.png)
![4-[(E)-3-thiophen-2-ylprop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589044.png)
![3-[1-(1-Benzofuran-2-ylmethyl)piperidin-4-yl]propanoic acid](/img/structure/B7589050.png)
![3-[1-Benzofuran-2-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7589053.png)
![2-[(3-Bromo-4-hydroxy-5-methoxyphenyl)methyl-ethylamino]acetic acid](/img/structure/B7589059.png)

![4-[(E)-3-(2,3-dichlorophenyl)prop-2-enoyl]morpholine-2-carboxylic acid](/img/structure/B7589075.png)

![3-hydroxy-N-[(1-hydroxycyclopentyl)methyl]pyridine-2-carboxamide](/img/structure/B7589100.png)